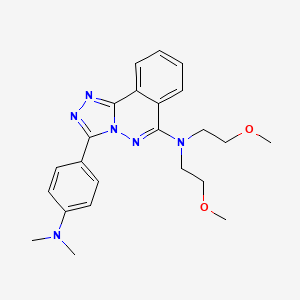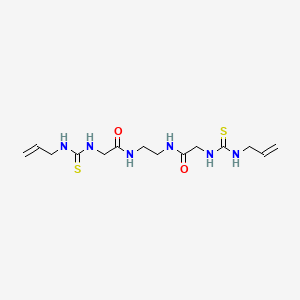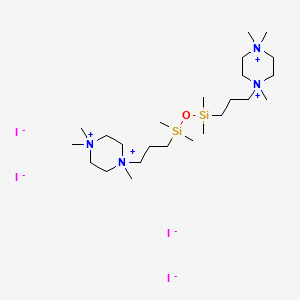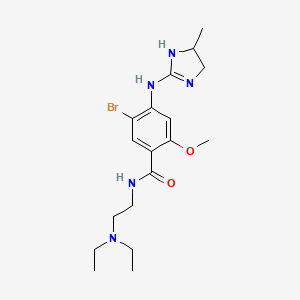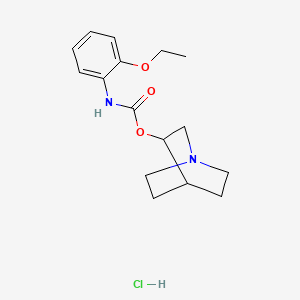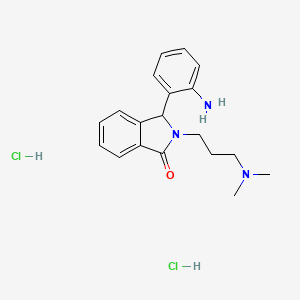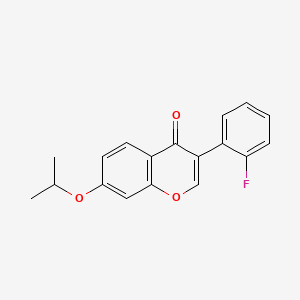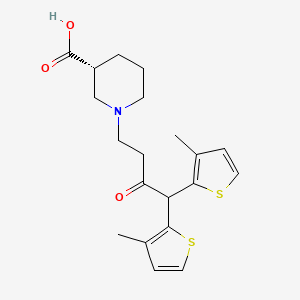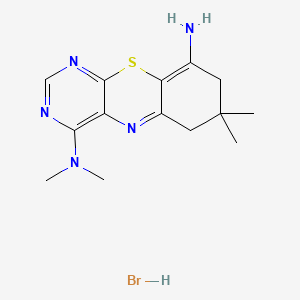
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused heterocyclic rings, which contribute to its stability and reactivity. It is often studied for its potential use in medicinal chemistry and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide typically involves multi-step organic reactions. The process begins with the formation of the pyrimido-benzothiazine core, followed by the introduction of amino and dimethylamino groups. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow reactions. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide stands out due to its unique fused heterocyclic structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it offers a combination of stability, reactivity, and potential therapeutic applications, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
80761-73-5 |
|---|---|
Formule moléculaire |
C14H20BrN5S |
Poids moléculaire |
370.31 g/mol |
Nom IUPAC |
4-N,4-N,7,7-tetramethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide |
InChI |
InChI=1S/C14H19N5S.BrH/c1-14(2)5-8(15)11-9(6-14)18-10-12(19(3)4)16-7-17-13(10)20-11;/h7H,5-6,15H2,1-4H3;1H |
Clé InChI |
BQOGIXCIHSSEBH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C2C(=NC3=C(N=CN=C3S2)N(C)C)C1)N)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




